2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide
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Overview
Description
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide is an organic compound that features a fluorobenzylidene group, a methyl group, and a phenylpentanamide structure
Preparation Methods
The synthesis of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form an α,β-unsaturated carbonyl compound. For this specific compound, the reaction involves 4-fluorobenzaldehyde and 4-methyl-3-oxo-N-phenylpentanamide under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated carbonyl compounds.
Substitution: The fluorine atom on the benzylidene group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols
Scientific Research Applications
2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzylidene group can enhance binding affinity through π-π interactions, while the carbonyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-Fluorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide include:
- 2-(4-Chlorobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide
- 2-(4-Bromobenzylidene)-4-methyl-3-oxo-N-phenylpentanamide
- 2-(4-Methylbenzylidene)-4-methyl-3-oxo-N-phenylpentanamide These compounds share the same core structure but differ in the substituents on the benzylidene group. The presence of different substituents can significantly affect the compound’s chemical reactivity, biological activity, and physical properties .
Properties
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c1-13(2)18(22)17(12-14-8-10-15(20)11-9-14)19(23)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,21,23)/b17-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBANEMVRSQMCOI-ATVHPVEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=CC1=CC=C(C=C1)F)C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)/C(=C/C1=CC=C(C=C1)F)/C(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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